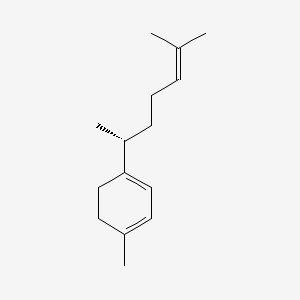
gamma-Curcumene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-curcumene is a sesquiterpene that is cyclohexa-1,3-diene which is substituted by a methyl group at position 1 and a 6-methylhept-5-en-2-yl group at position 4 (the R enantiomer). It has a role as a plant metabolite. It is a sesquiterpene and an alicyclic compound.
Aplicaciones Científicas De Investigación
Medicinal Applications
Gamma-curcumene exhibits a range of biological activities that contribute to its potential therapeutic applications. Key findings include:
- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial and antifungal properties. For instance, in studies involving essential oils from Helichrysum italicum, this compound was identified as a major component responsible for antimicrobial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its role in reducing inflammation is supported by its ability to inhibit pro-inflammatory cytokines .
- Antioxidant Properties : The compound demonstrates strong antioxidant activity, which is crucial for combating oxidative stress-related diseases. This property is linked to its ability to scavenge free radicals and enhance cellular defense mechanisms .
- Potential in Cancer Therapy : Preliminary studies suggest that this compound may have anticancer effects, particularly through the induction of apoptosis in cancer cells. Its structural similarity to curcumin allows it to interact with various molecular targets involved in cancer progression .
Agricultural Applications
This compound also shows promise in agricultural settings:
- Pesticidal Properties : As a natural pesticide, this compound has demonstrated effectiveness against certain pests and pathogens. Its presence in essential oils can deter herbivores and inhibit fungal growth, making it valuable for organic farming practices .
- Plant Growth Promotion : Some studies suggest that compounds like this compound can enhance plant growth by promoting beneficial microbial activity in the soil .
Data Tables
The following tables summarize key findings related to the applications of this compound:
| Application Area | Biological Activity | Reference |
|---|---|---|
| Medicinal | Antimicrobial | |
| Anti-inflammatory | ||
| Antioxidant | ||
| Anticancer | ||
| Agricultural | Pesticidal | |
| Plant growth promotion |
Case Study 1: Antimicrobial Efficacy
A study analyzed the essential oil of Helichrysum italicum, which contains approximately 13.6% this compound. The oil exhibited potent antimicrobial activity against several bacterial strains, including E. coli and S. aureus, demonstrating the compound's potential as a natural preservative or therapeutic agent .
Case Study 2: Anti-inflammatory Mechanisms
Research highlighted the anti-inflammatory effects of this compound on human cell lines. It was observed that treatment with this compound reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions such as arthritis or other chronic diseases .
Case Study 3: Agricultural Application
In an agricultural study, this compound was tested for its effectiveness as a natural pesticide against common crop pests. Results indicated significant pest deterrence, supporting its use in sustainable agriculture practices without the adverse effects associated with synthetic pesticides .
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14H,5,7,9,11H2,1-4H3/t14-/m1/s1 |
Clave InChI |
NGIVKZGKEPRIGG-CQSZACIVSA-N |
SMILES isomérico |
CC1=CC=C(CC1)[C@H](C)CCC=C(C)C |
SMILES canónico |
CC1=CC=C(CC1)C(C)CCC=C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















